Bis(2,2-dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedionato)barium, often abbreviated as Ba(fod)₂, is a metal-organic compound belonging to the class of metal β-diketonates []. It plays a crucial role as a precursor in chemical vapor deposition (CVD) processes for depositing thin films of barium-containing materials [, , ]. The compound is known for its volatility, making it suitable for vapor phase deposition techniques [].
While the provided abstracts lack specific details regarding the synthesis of Bis(2,2-dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedionato)barium, related compounds like Y(TMOD)₃ [] suggest a possible route. The synthesis likely involves reacting barium oxide (BaO) or barium hydroxide (Ba(OH)₂) with 2,2-dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedione (Hfod) in a suitable solvent.
Although specific details are absent from the provided papers, Ba(fod)₂ likely adopts a monomeric structure in the gas phase []. The barium atom is coordinated to two fod ligands, each through two oxygen atoms, forming a four-membered chelate ring. The bulky and electron-withdrawing heptafluoroisopropyl groups on the ligands likely contribute to the compound's volatility.
The primary chemical reaction involving Bis(2,2-dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedionato)barium explored in the provided abstracts is its decomposition during CVD processes [, , ]. Upon heating, Ba(fod)₂ decomposes in the presence of oxygen and other precursors to form the desired barium-containing thin film, with volatile byproducts being removed from the reaction chamber.
The mechanism of action of Bis(2,2-dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedionato)barium in CVD primarily involves its decomposition and subsequent reaction on the substrate surface [, , ]. The exact mechanism can be influenced by various factors, including deposition temperature, pressure, precursor concentrations, and substrate properties.
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